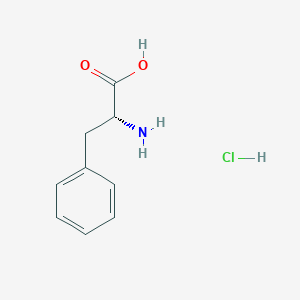

D-phenylalanine hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

D-phenylalanine hydrochloride is a useful research compound. Its molecular formula is C9H12ClNO2 and its molecular weight is 201.65 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反应分析

Hydrolysis Reactions

D-Phenylalanine hydrochloride undergoes hydrolysis under acidic or basic conditions due to its ester and sulfonyl functionalities.

-

Acid-Catalyzed Hydrolysis :

In 10% HCl at 80°C, the methyl ester group hydrolyzes to form free D-phenylalanine ( ). This reaction is critical in synthesis workflows to yield the final amino acid product. -

Enzymatic Hydrolysis :

Carboxypeptidase A cleaves peptide bonds involving aromatic residues, but D-phenylalanine inhibits this process by binding to the enzyme’s active site ( ).

Racemization and Dynamic Kinetic Resolution

Racemization enables interconversion between D- and L-enantiomers, which is exploited in synthesis:

| Parameter | Conditions | Outcome | Source |

|---|---|---|---|

| Catalyst | 4-Aldehyde pyridine | Racemizes L- to D-phenylalanine | |

| Solvent | Methanol or ethanol | Optimal for chiral resolution | |

| Temperature | 45–80°C | Accelerates racemization rate |

This process achieves >99% enantiomeric excess when combined with dibenzoyl tartaric acid (L-DBTA) as a resolving agent ( ).

Modulation of Neurotransmitter Pathways

This compound competitively inhibits enzymes involved in neurotransmitter degradation:

| Enzyme | Effect | Biological Impact | Source |

|---|---|---|---|

| Carboxypeptidase A | Blocks enkephalin breakdown | Potential analgesia | |

| Phenylalanine hydroxylase | Substrate for tyrosine synthesis | Alters dopamine/norepinephrine |

Amyloid Formation Inhibition

D-Phenylalanine disrupts L-phenylalanine fibril assembly via stereochemical interference, preventing β-sheet formation in amyloid structures ( ).

Esterification and Derivatization

The compound serves as a precursor for derivatives:

-

Methyl Ester Formation :

Reacts with methanol under hydrogenation (3 MPa H₂, 30°C) using transition metal catalysts to form D-phenylalanine methyl ester hydrochloride ( ). -

Sulfonyl Group Reactivity :

The methylsulfonyl moiety participates in nucleophilic substitutions, enabling functionalization for drug design ( ).

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, releasing HCl and forming phenylalanine anhydrides ( ).

-

Photochemical Sensitivity : Exposure to UV light induces racemization and sulfonyl group oxidation ( ).

Comparative Reactivity with Analogues

| Compound | Key Reaction | Distinct Feature |

|---|---|---|

| L-3,4-Dihydroxyphenylalanine | Hydroxylation to dopamine | Catechol group enables redox activity |

| D-Tyrosine hydrochloride | Iodination for radiopharmaceuticals | Phenolic -OH group reactivity |

| D-Phenylalanine methyl ester | Enhanced lipophilicity for CNS drugs | Ester hydrolysis in vivo |

属性

分子式 |

C9H12ClNO2 |

|---|---|

分子量 |

201.65 g/mol |

IUPAC 名称 |

(2R)-2-amino-3-phenylpropanoic acid;hydrochloride |

InChI |

InChI=1S/C9H11NO2.ClH/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H/t8-;/m1./s1 |

InChI 键 |

ZAIZDXVMSSDZFA-DDWIOCJRSA-N |

手性 SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)O)N.Cl |

规范 SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N.Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。